Technical Guide on N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine and its Key Synthetic Precursor
Technical Guide on N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine and its Key Synthetic Precursor
Executive Summary
This technical guide addresses the chemical identity and synthesis of N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine. Initial comprehensive searches of chemical databases and literature did not yield a registered CAS number or specific experimental data for this exact molecule, suggesting it may be a novel or non-cataloged compound. This guide therefore pivots to provide an in-depth analysis of its most logical and well-documented synthetic precursor, 2-Amino-4-(trifluoromethyl)pyridine (CAS RN: 106447-97-6) . Understanding the properties, synthesis, and reactivity of this key building block is fundamental for any research or development professional aiming to synthesize the target compound. This document provides detailed chemical identifiers, physical properties, established synthesis protocols for the precursor, and a proposed, scientifically-grounded workflow for the synthesis of N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine via a palladium-catalyzed cross-coupling reaction.
Part 1: Analysis of the Target Compound and Introduction to the Key Precursor
The target compound, N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine, is a substituted dipyridylamine. Its structure consists of a 4-aminopyridine core, which is further substituted at the 2-position with a trifluoromethyl (-CF3) group and at the 4-amino position with a 2-pyridinyl group. The trifluoromethyl group is a critical functional moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2][3]
Given the absence of direct data for the target compound, this guide will focus on its key building block, 2-Amino-4-(trifluoromethyl)pyridine . This compound is a widely used intermediate in the pharmaceutical and agrochemical industries, valued for its utility in introducing the trifluoromethyl-pyridine scaffold into more complex molecules.[2][4][5]
Chemical Identifiers and Properties of 2-Amino-4-(trifluoromethyl)pyridine
Accurate identification of starting materials is critical for reproducible and successful synthesis. The key identifiers and computed properties for this precursor are summarized below.
| Identifier | Value | Source(s) |
| CAS Registry Number | 106447-97-6 | [2][6][7][8][9][10] |
| IUPAC Name | 4-(trifluoromethyl)pyridin-2-amine | [6][7] |
| Molecular Formula | C₆H₅F₃N₂ | [2][6][7][8] |
| Molecular Weight | 162.11 g/mol | [2][6][10] |
| SMILES | NC1=NC=CC(=C1)C(F)(F)F | [6][7] |
| InChI Key | RWGBXAQMUBGGKQ-UHFFFAOYSA-N | [6][7] |
Physicochemical Properties of 2-Amino-4-(trifluoromethyl)pyridine
The physical properties of this intermediate are crucial for determining appropriate reaction conditions, purification methods, and storage.
| Property | Value | Source(s) |
| Appearance | White to pale brown/light yellow crystalline powder | [2][5] |
| Melting Point | 70-74 °C | [4][11] |
| Boiling Point | 221.3 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 87.7 ± 27.3 °C | [4] |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane | [5] |
Part 2: Synthesis and Applications of 2-Amino-4-(trifluoromethyl)pyridine
The efficient synthesis of this key intermediate is a subject of significant industrial and academic interest. Several routes have been established, starting from different halogenated pyridines.
Synthesis Protocol: Amination of 2-Chloro-4-(trifluoromethyl)pyridine
This method involves a direct nucleophilic aromatic substitution (SNAr) using aqueous ammonia under high pressure and temperature. This approach is robust and provides good yields of the desired product.[1][12]
Experimental Protocol:
-
Reactor Charging: In a 200 mL high-pressure autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine.
-
Reagent Addition: Add 108 mL of 28% aqueous ammonia to the autoclave.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm. Constant stirring is required.
-
Work-up: After the reaction period, allow the system to cool to ambient temperature.
-
Isolation and Purification: The resulting crystalline product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield pure 2-Amino-4-(trifluoromethyl)pyridine.
Applications in Drug Discovery and Agrochemicals
2-Amino-4-(trifluoromethyl)pyridine is a cornerstone intermediate for creating novel bioactive compounds.[2][13]
-
Pharmaceuticals: The amino group provides a reactive handle for further chemical modifications, such as amide bond formation or cross-coupling reactions, to build diverse molecular libraries.[3] Its structure is integral to developing candidates for anticancer, antiviral, and anti-inflammatory therapies.[2][5]
-
Agrochemicals: This compound is a precursor for advanced pesticides and herbicides.[2][5] The trifluoromethyl-pyridine moiety is found in commercial products like the insecticide Flonicamid and the herbicide Pyroxsulam, contributing to their high efficacy and selectivity.[13][14]
Part 3: Proposed Synthesis of N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine
To construct the target molecule from the precursor, a carbon-nitrogen bond must be formed between the 4-amino group of 2-Amino-4-(trifluoromethyl)pyridine and the 2-position of a pyridine ring. The Buchwald-Hartwig amination is the state-of-the-art method for such transformations, utilizing a palladium catalyst and a specialized phosphine ligand to couple an amine with an aryl halide.[15][16][17][18][19]
Proposed Reaction Scheme
The proposed synthesis involves the cross-coupling of 2-Amino-4-(trifluoromethyl)pyridine with a suitable 2-halopyridine, such as 2-bromopyridine, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Proposed Buchwald-Hartwig cross-coupling workflow.
Hypothetical Experimental Protocol
This protocol is based on established procedures for the Buchwald-Hartwig amination of pyridines and serves as a starting point for experimental design.[16][17]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Cesium Carbonate (Cs₂CO₃, 1.4 mmol). The flask is evacuated and backfilled with argon gas (repeat three times).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., Xantphos, 0.06 mmol) to the flask under argon.
-
Reactant Addition: Add 2-Amino-4-(trifluoromethyl)pyridine (1.0 mmol) and 2-bromopyridine (1.1 mmol).
-
Solvent: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude residue is purified by column chromatography on silica gel to isolate the desired product, N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine.
This proposed synthesis provides a logical and field-proven pathway for researchers to access the target compound, leveraging the well-characterized reactivity of its key precursor.
References
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Understanding 2-Amino-4-(trifluoromethyl)pyridine: A Key Pharma Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]
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